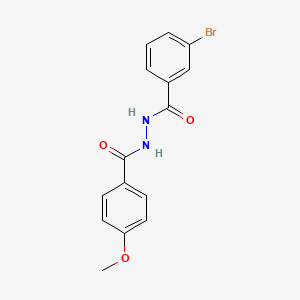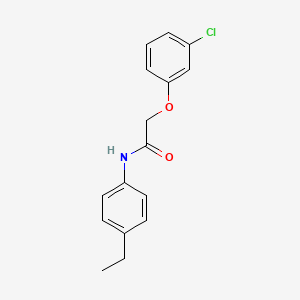![molecular formula C11H8IN3O2 B5575183 N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5575183.png)
N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an iodofuran ring and a pyridine ring, connected through a methylene bridge. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .
Méthodes De Préparation
The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-iodofuran-2-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts like acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the electronic properties of the metal ion, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with different substituents on the aromatic ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with a fluorophenyl group instead of an iodofuran group.
N’-[(E)-(5-bromofuran-2-yl)methylidene]pyridine-3-carbohydrazide: This compound is similar but has a bromine atom instead of iodine on the furan ring.
Propriétés
IUPAC Name |
N-[(E)-(5-iodofuran-2-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c12-10-4-3-9(17-10)7-14-15-11(16)8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWEQPYGYLXMR-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B5575104.png)
![methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B5575114.png)
![4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone](/img/structure/B5575118.png)

![3-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575133.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5575141.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5575153.png)
![2-(1-naphthyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B5575158.png)
![(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one](/img/structure/B5575166.png)
![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5575170.png)

![(4aS,7aR)-1-(4-chlorobenzoyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5575191.png)
![2-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B5575207.png)
![N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5575217.png)
